molecular formula C14H12 B147466 cis-Stilbene CAS No. 645-49-8

cis-Stilbene

Cat. No. B147466
CAS RN: 645-49-8
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-QXMHVHEDSA-N
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Description

cis-Stilbene is a geometric isomer of stilbene characterized by the cis configuration of its double bond, meaning the phenyl groups are on the same side of the double bond. It is known for its ability to undergo photoisomerization, which is the process of isomerization induced by light, where it can transform into its trans counterpart. This property has made cis-stilbene a subject of interest in photochemical studies .

Synthesis Analysis

The synthesis of cis-stilbene can be achieved through various methods. One efficient approach involves the palladium-catalyzed coupling of aryl Grignard reagents with trans-1,2-dibromoalkenes, which are generally obtained via bromination of the corresponding dialkylacetylenes . Additionally, the regioselective synthesis of α-functional stilbenes can be controlled using flow microreactors, allowing for precise control of rapid cis-trans isomerization and reaction with electrophiles .

Molecular Structure Analysis

cis-Stilbene's molecular structure allows for photoisomerization to occur. The process involves the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) by a femtosecond-scale laser pulse. This excitation leads to avoided crossings between the HOMO and LUMO levels, which are crucial for the isomerization process . The molecular structure also facilitates the formation of 4a,4b-dihydrophenanthrene (DHP) through a ring closure reaction in the gaseous phase .

Chemical Reactions Analysis

The photoisomerization of cis-stilbene has been extensively studied. In liquid solutions, the process can lead to the formation of both trans-stilbene and DHP, with the latter showing little viscosity dependence . The dynamics of the photoisomerization process involve pyramidalization of the vinyl group's carbon atoms and rotation of the phenyl rings . cis-Stilbene can also undergo isomerization and oxidation when subjected to gamma-ray radiolysis, with the presence of a p-methoxyl group influencing the barrier to isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-stilbene are influenced by its environment. For instance, the photoisomerization rate constants are inversely proportional to the solvent viscosity and show little temperature dependence apart from that of the viscosity . The electrochemical reduction of cis-stilbene in acetonitrile and ionic liquids leads to fast cis to trans isomerization, which can occur via disproportionation of cis-stilbene radical anions . The quantum yields for photoisomerization in n-hexane have been determined to be different for the cis to trans and trans to cis conversions, suggesting different reaction paths for each direction .

Scientific Research Applications

  • Ultrafast Ring Closure Reaction : cis-Stilbene is known for its cis-trans photoisomerization. A study by Karashima et al. (2023) found that gaseous cis-Stilbene undergoes an ultrafast ring closure reaction to form 4a,4b-dihydrophenanthrene, a process not previously identified in gaseous form. This discovery indicates that photoexcited cis-Stilbene favors ring closure over isomerization under isolated conditions (Karashima et al., 2023).

  • Mechanism in MnIII(salen)-Catalyzed Epoxidation : Adam et al. (2002) investigated the epoxidation of cis-Stilbene using different oxygen donors, catalyzed by MnIII(salen)X complexes. The study emphasized the influence of oxygen source and the counterion on the diastereoselectivity of the epoxidation, contributing to understanding the mechanistic aspects of this reaction (Adam et al., 2002).

  • Photoisomerization Dynamics : Ioffe and Granovsky (2013) conducted a detailed study on the trans-cis photoisomerization of stilbene, providing insights into the potential energy surface and the dynamics of excited cis-Stilbene. Their findings are critical for understanding the photochemical behavior of stilbene molecules (Ioffe & Granovsky, 2013).

  • Genotoxic and Antiproliferative Effects : Research by Gonçalves et al. (2021) on cis-trimethoxystilbene demonstrated its higher genotoxic and antiproliferative effects compared to its isomer trans-trimethoxystilbene in certain cell lines. This study provides valuable information for potential antitumor applications of stilbenes (Gonçalves et al., 2021).

  • Complex Photochemical Reaction Dynamics : Dou and Allen (2003) reported on the dynamics of electrons and nuclei during the cis to trans photoisomerization of stilbene. Their simulations offer an in-depth view of the photochemical processes involved in stilbene isomerization (Dou & Allen, 2003).

Safety And Hazards

Cis-Stilbene may be harmful if inhaled, absorbed through skin, or swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Recent developments in the construction of stilbene and stilbene derivatives by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions have been reported . This suggests potential future directions in the synthesis of stilbene derivatives.

properties

IUPAC Name

(Z)-stilbene
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InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-
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InChI Key

PJANXHGTPQOBST-QXMHVHEDSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
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Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=CC=C2
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Molecular Formula

C14H12
Record name CIS-STILBENE
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DSSTOX Substance ID

DTXSID5026049
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Molecular Weight

180.24 g/mol
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Physical Description

Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline]
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Record name cis-1,2-Diphenylethylene
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Boiling Point

293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG
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Solubility

COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL
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Vapor Pressure

0.00686 [mmHg]
Record name cis-1,2-Diphenylethylene
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Product Name

cis-Stilbene

Color/Form

LIQUID, YELLOW OIL

CAS RN

645-49-8
Record name CIS-STILBENE
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Record name STILBENE, (Z)-
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Melting Point

41 to 43 °F (NTP, 1992), 1 °C
Record name CIS-STILBENE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
CH Choi, M Kertesz - The Journal of Physical Chemistry A, 1997 - ACS Publications
… We have chosen the C 2 conformation both for trans- and cis-stilbene. The other … Furthermore, the only published experimental structural data of cis-stilbene obtained by the …
Number of citations: 356 pubs.acs.org
RJ Sension, ST Repinec, AZ Szarka… - The Journal of chemical …, 1993 - pubs.aip.org
… This paper presents the results of a femtosecond laser study of the cis to trans reaction of cis-stilbene. The experimental results presented in this paper are interpreted, along with the …
Number of citations: 324 pubs.aip.org
ST Repinec, RJ Sension, AZ Szarka… - The Journal of …, 1991 - ACS Publications
… (top) Magic angle transient absorption decay of cis-stilbene in hexadecane pumped at 312 … 66% of the excited molecules isomerize to cisstilbene with the remaining 34% returning to …
Number of citations: 125 pubs.acs.org
S Abrash, S Repinec, RM Hochstrasser - The Journal of chemical …, 1990 - pubs.aip.org
… In the present work the variation of the cis-stilbene excited state lifetime with solvent viscosity is determined and the results brought into relation with simple theoretical models. …
Number of citations: 183 pubs.aip.org
AL Dobryakov, I Ioffe, AA Granovsky… - The Journal of …, 2012 - pubs.aip.org
… To obtain a picture of possible trends of excited cisstilbene dynamics we performed simple gradient-following BOMD calculations with a TDDFT (PBE0/TZVP) potential, using the …
Number of citations: 57 pubs.aip.org
S Choi, SH Park, AY Ziganshina, YH Ko… - Chemical …, 2003 - pubs.rsc.org
A stable cis -stilbene derivative encapsulated in cucurbit[7]uril - Chemical Communications (… Herein we report a remarkably stable cis-stilbene derivative that is stabilized by strong host–…
Number of citations: 58 pubs.rsc.org
DC Todd, GR Fleming - The Journal of chemical physics, 1993 - pubs.aip.org
… The fluorescence decay time of cis-stilbene has been … We interpret this result as an upper limit for the cis-stilbene to … the fluorescence anisotropy decay of cis-stilbene and a decrease in …
Number of citations: 135 pubs.aip.org
J Saltiel, AS Waller, DF Sears Jr - Journal of Photochemistry and …, 1992 - Elsevier
… cis-stilbene in solution. Furthermore, our early results suggested that it would be very difficult to obtain sufficiently pure cis-stilbene … from our purest cis-stilbene solution were shown to be …
Number of citations: 90 www.sciencedirect.com
DC Todd, JM Jean, SJ Rosenthal… - The Journal of …, 1990 - pubs.aip.org
… cis-stilbene (cis-stilbene-D2) in tetradecane are found to be approximately 20% greater than those of cis-stilbene. A … on cis-stilbene and cis-stilbene-D2 in alcohol and alkane solvents. …
Number of citations: 162 pubs.aip.org
N Piekuś-Słomka, R Mikstacka, J Ronowicz… - International Journal of …, 2019 - mdpi.com
… Hybrids of cis-stilbene analogs with steroids were designed as potential anti-breast cancer agents. Compounds that were combinations of phenstatin analogs and estradiol (58) (Figure …
Number of citations: 31 www.mdpi.com

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